molecular formula C6H10O5 B083009 3,6-Anhydro-D-galactose CAS No. 14122-18-0

3,6-Anhydro-D-galactose

Cat. No. B083009
CAS RN: 14122-18-0
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-BGPJRJDNSA-N
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Description

3,6-Anhydro-D-galactose is a monosaccharide of D-galactose where the 3 and 6 positions are cyclised in an ether link . It is found naturally occurring in Rhodophyta (Red Algae) and is a constituent of the sulphated polysaccharides .


Synthesis Analysis

The metabolic pathway of 3,6-anhydro-D-galactose degradation has been investigated in carrageenan-degrading microorganisms . D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions in the following route: 3,6-anhydro-D-galactose → 3,6-anhydro-D-galactonate → 2-keto-3-deoxy-D-galactonate (D-KDGal) → 2-keto-3-deoxy-6-phospho-D-galactonate → pyruvate + D-glyceraldehyde-3-phosphate .


Molecular Structure Analysis

The molecular formula of 3,6-Anhydro-D-galactose is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .


Chemical Reactions Analysis

In the metabolic pathway of 3,6-anhydro-D-galactose degradation, D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . The pathway of D-AnG degradation is composed of two parts: transformation of D-AnG to D-KDGal using two D-AnG specific enzymes and breakdown of D-KDGal to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .


Physical And Chemical Properties Analysis

Low-molecular-weight carrageenan, which contains 3,6-Anhydro-D-galactose, shows advantages in solubility, absorption efficiency, and bioavailability compared to original carrageenan .

Scientific Research Applications

  • Synthesis and Characterization : The synthesis of 3,6-Anhydro-5-O-methyl-D-galactose has been achieved through a series of reactions, providing a way to characterize this anhydro-sugar and its derivatives (S. Hirase & Kyoko Watanabe, 1972).

  • Metabolic Pathways in Microorganisms : A study on carrageenan-degrading microorganisms reveals the metabolic pathway of 3,6-anhydro-D-galactose degradation, which is crucial for understanding how these organisms utilize this sugar (Sun Bok Lee, Jeong Ah Kim, & Hyun Seung Lim, 2016).

  • Enzymatic Catalysis and Specificity : Research on a marine bacterium, Vibrio sp. strain EJY3, shows high substrate specificity of 3,6-anhydro-L-galactose dehydrogenase, indicating its importance in agar catabolism (Sora Yu, I. Choi, Eun Ju Yun, & K. Kim, 2018).

  • Production from Macroalgae : A method using ionic liquid pretreatment and enzymatic saccharification efficiently produces d-Galactose and 3,6-Anhydro-l-galactose from Gelidium amansii, a type of red macroalgae (T. G. Weldemhret et al., 2019).

  • Enzymatic Production from Biomass : A model-based study on enzymatic production of 3,6-Anhydro-l-galactose from red algal biomass highlights the most efficient enzyme combinations for mass-scale production (Duleepa Pathiraja, Saeyoung Lee, & I. Choi, 2018).

  • Rapid and Robust Enzymatic Sensing : An enzymatic assay for the quantitation of 3,6-Anhydro-L-galactose provides a rapid and robust method for detecting this sugar in commercial products and biosensor development (Duleepa Pathiraja, K. Kim, & I. Choi, 2017).

  • Biotechnological Applications : Various studies explore the use of 3,6-Anhydro-D-galactose in biotechnological applications, including its role in the metabolism of carrageenans, a group of polysaccharides used in the food and pharmaceutical industries (V. L. Campo et al., 2009).

  • Production from Carrageenan : Research describes the production of 3,6-anhydro-D-galactose from κ-carrageenan using acid catalysts, highlighting the potential of converting this polysaccharide into valuable biochemicals (Jeong Ah Kim & Sun Bok Lee, 2016).

Safety And Hazards

The safety data sheet for D-Galactose, which is related to 3,6-Anhydro-D-galactose, suggests handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also suggests avoiding the formation of dust and aerosols .

Future Directions

Marine biomass, including 3,6-Anhydro-D-galactose, stands out as a sustainable resource for generating value-added chemicals . In particular, anhydrosugars derived from carrageenans exhibit a variety of biological functions, rendering them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .

properties

IUPAC Name

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931029
Record name 3,6-Anhydrohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Anhydro-D-galactose

CAS RN

14122-18-0
Record name 3,6-Anhydrogalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14122-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Anhydrogalactose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Anhydrohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-ANHYDROGALACTOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Anhydro-D-galactose
Reactant of Route 6
3,6-Anhydro-D-galactose

Citations

For This Compound
2,420
Citations
AN O'Neill - Journal of the American Chemical Society, 1955 - ACS Publications
Mercaptolysis of the «-fraction of carrageenin has led to the isolation of the diethyl mercaptals of D-galactose and 3, 6-anhydro-D-galactose. The latter was characterized by conversion …
Number of citations: 81 pubs.acs.org
SB Lee, JA Kim, HS Lim - Applied microbiology and biotechnology, 2016 - Springer
Complete hydrolysis of κ-carrageenan produces two sugars, D-galactose and 3,6-anhydro-D-galactose (D-AnG). At present, however, we do not know how carrageenan-degrading …
Number of citations: 20 link.springer.com
AN O'Neill - Journal of the American Chemical Society, 1955 - ACS Publications
Partial mercaptolysis of-carrageenin yielded the crystalline diethyl mercaptals of D-galactose and 3, 6-anhydro-D-galac-tose. Acetylation of the sirup obtained after removal of the …
Number of citations: 86 pubs.acs.org
C Vogel, GM Torres, H Reinke, D Michalik, A Voss - Carbohydrate research, 2007 - Elsevier
Starting from 1,2,4-tri-O-acetyl-3,6-anhydro-α-d-galactopyranose, 4-O-acetyl-3,6-anhydro-1,2-O-(1-cyanoethylidene)-α-d-galactopyranose (7) was synthesized by treatment with …
Number of citations: 13 www.sciencedirect.com
EGV Percival, IA Forbes - Nature, 1938 - nature.com
… We have obtained further confirmation of this point by the preparation of the anilides of the dimethyl anhydro sugars, 2: 4-dimethyl 3: 6-anhydro-d-galactose anilide having mp 118, …
Number of citations: 9 www.nature.com
SB Lee, SJ Cho, JA Kim, SY Lee, SM Kim… - Biotechnology and …, 2014 - Springer
Recently, agarose-containing macroalgae have gained attention as possible renewable sources for bioethanol-production because of their high polysaccharide content. Complete …
Number of citations: 25 link.springer.com
D Pathiraja, J Cho, P Stougaard… - Journal of Agricultural and …, 2022 - ACS Publications
Oligosaccharides and anhydro-sugars derived from carrageenan have great potential as functional foods and drugs showing various bioactivities, including antioxidant, anti-…
Number of citations: 3 pubs.acs.org
K Izumi - Carbohydrate Research, 1973 - Elsevier
The widespread distribution of 3, 6-anhydro-D-galactose or its enantiomorph in polysaccharides from varied species of the Rhodophyta has lately been confirmed’-3. In particular, the …
Number of citations: 17 www.sciencedirect.com
JA Kim, SB Lee - Biotechnology and bioprocess engineering, 2016 - Springer
This study describes acid-catalyzed production of 3,6-anhydro-D-galactose (D-AnG) from κ-carrageenan, a sulfated polysaccharide with an alternating backbone consisting of D-AnG …
Number of citations: 4 link.springer.com
D Pathiraja, KH Kim, IG Choi - Carbohydrate research, 2017 - Elsevier
3,6-Anhydro-L-galactose (L-AHG) is a rare sugar found in agar polysaccharides. L-AHG has been used as a bioactive compound over the past few years. While the chromatographic or …
Number of citations: 4 www.sciencedirect.com

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